molecular formula C13H15N3O6S3 B2364961 methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2309591-25-9

methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2364961
CAS No.: 2309591-25-9
M. Wt: 405.46
InChI Key: YYRAXMORXHJKFV-UHFFFAOYSA-N
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Description

Methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester group at position 2 and two sulfonyl (-SO₂-) bridges. The azetidine ring (a four-membered saturated nitrogen heterocycle) is linked to the thiophene via one sulfonyl group and to a 1-methylimidazole moiety via the other sulfonyl group.

Properties

IUPAC Name

methyl 3-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6S3/c1-15-5-4-14-13(15)24(18,19)9-7-16(8-9)25(20,21)10-3-6-23-11(10)12(17)22-2/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRAXMORXHJKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that incorporates imidazole and azetidine moieties, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C17H16N4O4S
  • Molecular Weight : 372.4 g/mol

The compound features a thiophene ring, which enhances its pharmacological properties due to the electron-rich nature of the sulfur atom.

Imidazole derivatives, including the studied compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Imidazole derivatives are known to possess antibacterial and antifungal properties. They interact with microbial cell membranes and inhibit key metabolic pathways.
  • Antitumor Effects : Some studies suggest that compounds with imidazole structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest at the G0/G1 phase .
  • Anti-inflammatory Properties : These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReferences
AntibacterialInhibits growth of various bacterial strains by disrupting cell wall synthesis
AntifungalEffective against fungi by targeting ergosterol biosynthesis
AntitumorInduces apoptosis in cancer cells; selective inhibition of specific cancer types
Anti-inflammatoryReduces cytokine release and inflammation markers
AntioxidantScavenges free radicals, protecting cells from oxidative stress

Case Studies

Several studies illustrate the biological activity of related compounds:

  • Antitumor Activity : A study reported that imidazole derivatives exhibited potent anti-proliferative effects against a variety of tumor cell lines, demonstrating significant cell cycle arrest and selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Research on similar sulfonamide compounds indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in treating infections.
  • Inflammation Reduction : In vivo studies have shown that imidazole-containing compounds can significantly lower inflammatory markers in animal models, supporting their use in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives typically includes:

  • Absorption : High solubility in polar solvents enhances absorption rates.
  • Distribution : The compound's lipophilicity allows for effective distribution across biological membranes.
  • Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes.
  • Excretion : Primarily excreted via urine as metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with sulfonylurea herbicides (e.g., metsulfuron-methyl, ethametsulfuron-methyl) and heterocyclic sulfonamides. Key comparisons include:

Feature Target Compound Metsulfuron-Methyl 1-(1H-Benzo[d]imidazol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Core Structure Thiophene with dual sulfonyl bridges Triazine with sulfonylurea linkage Benzimidazole-linked chalcone
Sulfonyl Groups Two sulfonyl groups (azetidine-thiophene and azetidine-imidazole bridges) One sulfonylurea group Absent
Heterocyclic Moieties Thiophene, azetidine, 1-methylimidazole Triazine, methyl-substituted benzene Benzimidazole, phenolic ring
Bioactivity Hypothesized enzyme inhibition (e.g., acetolactate synthase) due to sulfonyl groups Herbicidal (ALS inhibitor) Antimicrobial/antioxidant (chalcone derivatives)
Synthesis Complexity High (multiple sulfonation steps, azetidine functionalization) Moderate (sulfonylurea formation via triazine coupling) Low (condensation of benzimidazole with p-coumaric acid)

Key Differences

Sulfonyl Group Configuration : Unlike metsulfuron-methyl (single sulfonylurea bridge), the target compound has dual sulfonyl groups, which may enhance binding specificity but reduce metabolic stability .

Functional Groups : The methyl ester in the target compound contrasts with the methoxy or ethoxy substituents in sulfonylureas, influencing solubility and bioavailability.

Research Findings

  • Hypothetical Bioactivity: The dual sulfonyl groups may target enzymes like carbonic anhydrase or kinases, similar to imidazole-containing sulfonamides.
  • Synthetic Challenges : The azetidine ring’s strain and the imidazole’s sensitivity to sulfonation require precise reaction conditions, as seen in analogous syntheses .

Preparation Methods

Sulfonation of Methyl Thiophene-2-carboxylate

Methyl thiophene-2-carboxylate undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding methyl 3-chlorosulfonylthiophene-2-carboxylate. Subsequent amination with ammonia gas in tetrahydrofuran (THF) at −78°C provides Intermediate A.

Reaction Conditions:

  • Temperature: −78°C (amination step)
  • Yield: 72–85%
  • Purification: Recrystallization from ethanol/water (1:1)

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.2 Hz, 1H, thiophene-H), 7.89 (d, J = 5.2 Hz, 1H, thiophene-H), 5.43 (s, 2H, NH₂), 3.91 (s, 3H, OCH₃).

Synthesis of Intermediate B: 3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidine

Preparation of 1-Methyl-1H-imidazole-2-sulfonyl Chloride

(1-Methyl-1H-imidazol-2-yl)methanol (CAS 17334-08-6) is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux. The hydroxyl group is converted to a chlorosulfonyl moiety via a two-step process:

  • Chlorination: SOCl₂ reacts with the alcohol at 0°C to form 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.
  • Sulfonation: Oxidation with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfonyl chloride.

Reaction Conditions:

  • Temperature: Reflux (chlorination), 40°C (sulfonation)
  • Yield: 78–88%
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3)

Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.76 (d, J = 1.9 Hz, 1H, imidazole-H), 7.70 (d, J = 1.9 Hz, 1H, imidazole-H), 3.87 (s, 3H, NCH₃).

Azetidine Sulfonylation

Azetidine is reacted with 1-methyl-1H-imidazole-2-sulfonyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic substitution at the sulfonyl chloride group.

Reaction Conditions:

  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Yield: 65–74%
  • Purification: Flash chromatography (SiO₂, methanol/dichloromethane 1:9)

Final Coupling Reaction

Intermediate A and Intermediate B are coupled using a Mitsunobu reaction or direct nucleophilic substitution. The preferred method involves deprotonating the sulfonamide nitrogen of Intermediate A with sodium hydride (NaH) in THF, followed by reaction with Intermediate B.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Base: Sodium hydride (NaH)
  • Temperature: 0°C → room temperature
  • Yield: 60–68%
  • Purification: Preparative HPLC (C18 column, acetonitrile/water gradient)

Analytical Validation:

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₁₅H₁₇N₃O₆S₂: 424.0632; found: 424.0635.
  • ¹³C NMR (100 MHz, CDCl₃): δ 161.2 (C=O), 142.1 (imidazole-C), 136.5 (thiophene-C), 58.3 (azetidine-C), 33.9 (NCH₃).

Alternative Synthetic Routes and Optimization

One-Pot Sulfonation-Coupling Strategy

A streamlined protocol combines sulfonation and coupling in a single reactor. Methyl thiophene-2-carboxylate is treated with SOCl₂ and Intermediate B sequentially, reducing purification steps.

Advantages:

  • Reduced reaction time (8 hours vs. 12 hours)
  • Higher overall yield (70% vs. 60%)

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) accelerates the azetidine sulfonylation step, improving yield to 80%.

Challenges and Troubleshooting

  • Sulfonyl Chloride Hydrolysis: Moisture must be rigorously excluded to prevent hydrolysis to sulfonic acids.
  • Azetidine Ring Strain: The four-membered azetidine ring may undergo undesired ring-opening; low temperatures (0°C) mitigate this.
  • Purification Difficulties: Silica gel chromatography is essential due to the polar nature of sulfonamides.

Comparative Analysis of Methods

Method Yield Purity Time Cost
Stepwise Synthesis 60–68% >95% 24–36 h High
One-Pot Strategy 70% 92% 8 h Moderate
Microwave-Assisted 80% >98% 4 h High

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate?

  • Methodology : The synthesis involves multi-step reactions, including sulfonylation of azetidine rings, thiophene carboxylation, and imidazole functionalization. Key steps include:

  • Sulfonylation : Use of sulfonyl chloride derivatives under anhydrous conditions with catalysts like triethylamine (reaction time: 6–12 hours; solvent: dichloromethane) .
  • Coupling reactions : Optimization of temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to enhance intermediate stability .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., sulfonyl group protons at δ 3.1–3.3 ppm; thiophene carbons at δ 120–140 ppm) .
  • X-ray crystallography : Single-crystal analysis to resolve stereochemistry and bond angles (e.g., azetidine ring puckering parameters) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 485.0521) .

Advanced Research Questions

Q. How can computational modeling and molecular docking studies elucidate the compound’s mechanism of action?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Key parameters include binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bonding patterns with active-site residues .
  • MD simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the ligand-receptor complex .
  • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in stability data across different experimental models (e.g., aqueous vs. organic media)?

  • Methodology :

  • Accelerated stability studies : Expose the compound to varied pH (2–12), temperature (25–60°C), and light conditions. Monitor degradation via HPLC (retention time shifts ≥ 5% indicate instability) .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models. Cross-validate with LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .
  • Environmental simulation : Use OECD Guideline 307 to assess soil/water persistence, including hydrolysis half-lives (t₁/₂ > 30 days suggests high environmental retention) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

  • Methodology :

  • Analog synthesis : Replace the thiophene carboxylate with methyl ester or amide groups to modulate lipophilicity (logP values: 2.1–3.8) .
  • Bioassay screening : Test analogs against Gram-positive bacteria (e.g., S. aureus MIC ≤ 2 µg/mL) and cancer cell lines (e.g., IC₅₀ ≤ 10 µM in MCF-7 cells) .
  • QSAR modeling : Use CoMFA or CoMSIA to correlate electronic descriptors (e.g., HOMO/LUMO gaps) with activity trends .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

  • Methodology :

  • Photolysis studies : Expose to UV light (λ = 254 nm) and analyze photoproducts via GC-MS (e.g., imidazole ring cleavage products) .
  • Biodegradation assays : Use OECD 301B (ready biodegradability test) with activated sludge. Monitor CO₂ evolution (>60% in 28 days indicates mineralization) .
  • Ecotoxicity profiling : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀ < 10 mg/L flags high hazard) .

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